tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a pyrrolidine ring. This compound is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a hydroxyphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the hydroxyphenyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate (CAS No. 1094217-59-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxylated phenyl group, which may contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The hydroxymethyl groups can participate in hydrogen bonding, enhancing binding affinity to target enzymes.
- Receptor Modulation : Its structural features allow it to fit into receptor binding sites, influencing receptor signaling pathways. This could lead to alterations in cellular responses and physiological effects.
Biological Activities
The compound has been investigated for multiple biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in inflammatory diseases .
- Antiviral Properties : Some derivatives of pyrrolidine compounds have demonstrated antiviral activities against various viruses, suggesting that tert-butyl derivatives might also exhibit similar effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Data Summary Table
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMPYMNOPZBEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857358 |
Source
|
Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094217-59-0 |
Source
|
Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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